molecular formula C21H26N2O2S B6009874 2-(3-METHYLPHENOXY)-1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)ETHAN-1-ONE

2-(3-METHYLPHENOXY)-1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)ETHAN-1-ONE

Cat. No.: B6009874
M. Wt: 370.5 g/mol
InChI Key: ULURIRAGWIISQU-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a methylsulfanyl phenyl methyl group at the 4-position and a 3-methylphenoxy acetyl moiety linked to the ethanone group. Its molecular formula is inferred to be C₂₁H₂₅N₂O₂S (based on structural analysis), with a molecular weight of ~369.5 g/mol. It is registered under CAS No. 2884-12-0 and has synonyms such as 1,4-Bis((m-tolyloxy)acetyl)piperazine .

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-17-4-3-5-19(14-17)25-16-21(24)23-12-10-22(11-13-23)15-18-6-8-20(26-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULURIRAGWIISQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methylphenoxy)-1-(4-{[4-(Methylsulfanyl)phenyl]methyl}piperazin-1-yl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperazine ring
  • A methylsulfanyl group
  • A phenoxy group with a methyl substitution

This structural diversity may contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of piperazine have been shown to possess significant antibacterial activity against various strains of bacteria, suggesting that the target compound may exhibit similar effects. In vitro studies using disk diffusion methods could be employed to assess its efficacy against common pathogens.

Anticancer Potential

Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines. For instance, a study on thiazole derivatives showed promising antiproliferative effects against HT-29 and Jurkat cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, which could be explored for the target compound through molecular docking studies and cell viability assays.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Compounds with similar frameworks have been investigated as dopamine receptor agonists or antagonists. For instance, high-throughput screening has identified several analogs that selectively target D3 dopamine receptors, which may be relevant for the biological activity of the target compound.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the piperazine structure enhanced antibacterial potency. Similar methodologies could be applied to assess the target compound's activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Case Study 2: Anticancer Activity

In a study assessing the cytotoxicity of thiazole-based compounds, several analogs were found to significantly inhibit cell growth in cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

CompoundCell LineIC50 (µM)
Compound CHT-2910
Compound DJurkat8
Target CompoundTBDTBD

The mechanisms through which similar compounds exert their biological effects often involve:

  • Enzyme Inhibition : Compounds targeting specific enzymes can modulate metabolic pathways.
  • Receptor Interaction : Binding to neurotransmitter receptors can alter neuronal signaling.
  • Cell Cycle Disruption : Inducing apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Derivatives

(a) 1,4-Bis((m-tolyloxy)acetyl)piperazine (CAS 2884-12-0)
  • Structure: Piperazine core with dual (3-methylphenoxy)acetyl groups.
  • Key Differences: Lacks the methylsulfanyl phenyl substituent, instead having symmetric 3-methylphenoxy moieties.
(b) 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME (CAS 551921-46-1)
  • Structure: Piperazine substituted with benzhydryl (diphenylmethyl) and fluorophenyl ethanone oxime groups.
  • Benzhydryl substituents enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s methylsulfanyl group .
(c) 3-([4-(2-FLUOROPHENYL)PIPERAZINO]METHYL)-4-(4-METHOXYPHENYL)-1-PHENYL-2-AZETANONE (CAS 478049-87-5)
  • Structure: Four-membered azetidinone ring fused with piperazine and methoxyphenyl groups.
  • This contrasts with the more stable six-membered piperazine in the target compound .

Urea-Linked Piperazine/Thiazole Derivatives (Molecules 2013)

  • Structural Divergence : The target compound lacks the urea (-NHCONH-) and thiazole moieties present in these derivatives.
  • Physicochemical Properties :
    • Molecular Weight : Urea derivatives (e.g., 1f: MW 667.9 g/mol) are heavier than the target compound (~369.5 g/mol), affecting solubility and bioavailability.
    • Melting Points : Urea derivatives exhibit higher melting points (188–207°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower .
  • Synthetic Yields: Urea derivatives show high yields (70–88%), suggesting robust synthetic routes.

Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Piperazine, methylsulfanyl phenyl ~369.5 Electron-rich SCH₃, flexible piperazine
1,4-Bis((m-tolyloxy)acetyl)piperazine Dual (3-methylphenoxy)acetyl ~410.4 Symmetric structure, no sulfur
11a (Molecules 2013) Piperazine-thiazole-urea 484.2 Urea H-bonding, higher melting point
CAS 551921-46-1 Benzhydryl, fluorophenyl oxime 417.5 Lipophilic benzhydryl, oxime reactivity

Research Implications

  • Pharmacological Potential: The methylsulfanyl group in the target compound may enhance interactions with cysteine-rich targets (e.g., kinases) compared to urea or oxime derivatives.
  • Synthetic Challenges : Thiol-containing intermediates (for SCH₃) require controlled conditions to avoid oxidation, unlike the urea derivatives’ straightforward couplings .
  • Spectroscopic Signatures : The target compound’s ¹H-NMR would show distinct SCH₃ protons (~2.5 ppm) and piperazine splitting patterns, differing from urea NH signals (~8–10 ppm) in Molecules 2013 compounds .

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